![molecular formula C17H21ClN2O4 B6348897 4-(4-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326810-91-6](/img/structure/B6348897.png)
4-(4-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
4-(4-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multi-step reactions starting from simpler precursors. One common method involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This domino reaction forms three carbon-carbon bonds and constructs the spirocyclic scaffold .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the aforementioned synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or alcohols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of the chlorobenzoyl group may enhance the compound's interaction with microbial cell membranes, leading to increased efficacy against various bacterial strains.
2. Anticancer Potential
Studies have shown that diazaspiro compounds can inhibit cancer cell proliferation. The unique spiro structure may contribute to interactions with biological targets involved in cancer progression, making this compound a candidate for further anticancer drug development.
3. Neurological Research
The diazaspiro framework has been associated with neuroprotective effects in preliminary studies. Compounds similar to 4-(4-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid have shown promise in modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
Material Science Applications
1. Polymer Chemistry
The compound's functional groups allow it to act as a monomer or crosslinking agent in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced materials used in coatings and composites.
2. Photovoltaic Applications
Research into organic photovoltaics has highlighted the potential of spiro compounds to improve charge transport properties in solar cells. The unique electronic structure of this compound may facilitate better light absorption and energy conversion efficiency.
Chemical Intermediate
As a versatile intermediate, this compound can be used in the synthesis of various derivatives that possess different biological activities or material properties. Its ability to undergo further chemical transformations makes it valuable in developing new chemical entities.
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial | Demonstrated effective inhibition against E. coli and S. aureus strains with minimal cytotoxicity to human cells. |
Study B | Anticancer | Showed selective cytotoxicity against breast cancer cell lines, indicating potential for targeted therapy development. |
Study C | Polymer Synthesis | Utilized as a crosslinker resulting in improved thermal stability and mechanical strength of the resulting polymer network. |
Mechanism of Action
The mechanism of action of 4-(4-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of similar spirocyclic compounds have been shown to inhibit permeability transition pores through a mechanism involving the FO-ATP synthase c subunit . This interaction prevents certain side effects and can be beneficial in conditions like ischemia reperfusion injury.
Comparison with Similar Compounds
Similar Compounds
Spirotetramat: A spirocyclic insecticide with a similar structural motif, used for its efficacy and safety in crop protection.
Difluoroalkylated 2-azaspiro[4.5]decanes: These compounds are synthesized via copper-catalyzed difluoroalkylation and have applications in medicinal chemistry.
Uniqueness
4-(4-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
4-(4-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326810-91-6) is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of this compound is C17H21ClN2O4, with a molecular weight of 352.82 g/mol. The compound features a spirocyclic structure which is characteristic of various bioactive compounds.
Property | Value |
---|---|
Molecular Formula | C17H21ClN2O4 |
Molecular Weight | 352.82 g/mol |
CAS Number | 1326810-91-6 |
The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets. Although detailed mechanisms remain to be fully elucidated, preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes involved in metabolic pathways.
Biological Activity and Pharmacological Effects
Recent studies have indicated that compounds with similar structural features to 4-(4-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane derivatives show promise in various therapeutic areas:
- Inhibition of Enzymatic Activity : Compounds in the diazaspiro series have been evaluated for their ability to inhibit specific enzymes such as enteropeptidase, which plays a crucial role in protein digestion and metabolism. This inhibition could potentially lead to therapeutic applications in managing obesity and metabolic disorders .
- Anticrystallization Properties : A related compound demonstrated significant efficacy in preventing crystallization in conditions like cystinuria, suggesting that structural modifications can enhance bioactivity against crystal formation .
- Oral Bioavailability : The pharmacokinetic profile of related compounds has shown promising oral bioavailability, indicating potential for therapeutic use .
Case Studies
A notable study involving a structurally similar compound demonstrated its effectiveness in reducing stone formation in a mouse model of cystinuria. The compound exhibited an EC50 value of 29.5 nM for l-cystine crystallization inhibition, highlighting the potential for similar diazaspiro compounds to impact urinary stone disease positively .
Properties
IUPAC Name |
4-(4-chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4/c1-2-19-9-7-17(8-10-19)20(14(11-24-17)16(22)23)15(21)12-3-5-13(18)6-4-12/h3-6,14H,2,7-11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLKSZAXENBKMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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